3-(fluoromethyl)-N-methyloxetan-3-amine
Description
3-(Fluoromethyl)-N-methyloxetan-3-amine is a substituted oxetane derivative characterized by a four-membered oxetane ring with a fluoromethyl group and an N-methylamine substituent at the 3-position. The fluoromethyl group introduces electronegativity and lipophilicity, which may influence binding interactions in biological systems.
Properties
CAS No. |
2306275-73-8 |
|---|---|
Molecular Formula |
C5H10FNO |
Molecular Weight |
119.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)-N-methyloxetan-3-amine typically involves the introduction of the fluoromethyl group via radical fluoromethylation. One common method utilizes fluoroiodomethane as a fluoromethyl radical source, activated by visible light and tris(trimethylsilyl)silane. This reaction proceeds through a halogen atom transfer mechanism, allowing the formation of the C(sp3)–CH2F bond .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of commercially available fluoroiodomethane and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(fluoromethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluoromethyl ketones or aldehydes.
Reduction: Methyl-substituted oxetane derivatives.
Substitution: Azido or thiol-substituted oxetane derivatives.
Scientific Research Applications
3-(fluoromethyl)-N-methyloxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement in drug design.
Medicine: Explored for its role in the development of new pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of materials with unique properties due to the presence of the fluoromethyl group
Mechanism of Action
The mechanism of action of 3-(fluoromethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Fluorine Substitution Effects: The presence of fluorine (e.g., fluoromethyl or trifluoromethyl groups) increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 3-methyloxetan-3-amine. Fluorinated phenyl derivatives (e.g., 3-(3-fluorophenyl)oxetan-3-amine) exhibit improved binding affinity in receptor-targeted therapies due to halogen bonding.
Benzyl-substituted analogs (e.g., N-(4-fluorobenzyl)oxetan-3-amine) demonstrate enhanced CNS permeability, a trait valuable in neuropharmacology.
Synthetic Utility :
- Fluorinated oxetanes are often synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, as seen in the preparation of 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine.
- Hydrochloride salts (e.g., 3-(3-fluorophenyl)oxetan-3-amine hydrochloride) improve crystallinity and handling in industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
